molecular formula C16H21N3O B287065 N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

カタログ番号 B287065
分子量: 271.36 g/mol
InChIキー: RICHPVTXBIEVIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neurotransmitter that plays an important role in regulating various physiological processes. The adenosine A1 receptor is widely distributed in the brain and is involved in the modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.

作用機序

N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. Adenosine is released in response to various physiological stressors, such as hypoxia, ischemia, and inflammation. Activation of the adenosine A1 receptor leads to the inhibition of neurotransmitter release, neuronal excitability, and synaptic plasticity. By blocking the adenosine A1 receptor, N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide enhances neurotransmitter release, neuronal excitability, and synaptic plasticity, which may underlie its neuroprotective and cognitive-enhancing effects.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in various brain regions. N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to increase cerebral blood flow and oxygen consumption in animal models of stroke and traumatic brain injury. In addition, N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).

実験室実験の利点と制限

N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific modulation of adenosine A1 receptor signaling. N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can have off-target effects on other adenosine receptor subtypes, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One direction is to investigate its potential therapeutic applications in various neurological disorders, such as stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential analgesic effects in animal models of chronic pain. In addition, future research could focus on developing more potent and selective antagonists of the adenosine A1 receptor, which could have improved efficacy and fewer off-target effects.

合成法

N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be synthesized by several methods. One of the most common methods involves the reaction of 2,4-dimethylphenylhydrazine with 1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, followed by the acylation of the resulting product with acetic anhydride. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential analgesic effects in animal models of chronic pain.

特性

分子式

C16H21N3O

分子量

271.36 g/mol

IUPAC名

N-(2,4-dimethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H21N3O/c1-5-6-13-10-15(19(4)18-13)16(20)17-14-8-7-11(2)9-12(14)3/h7-10H,5-6H2,1-4H3,(H,17,20)

InChIキー

RICHPVTXBIEVIV-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)C)C)C

正規SMILES

CCCC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。